(4-Methylquinazolin-6-yl)boronic acid: A Technical Guide for Advanced Synthesis and Application
(4-Methylquinazolin-6-yl)boronic acid: A Technical Guide for Advanced Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. Boronic acids, in turn, are indispensable tools in modern organic synthesis, primarily through their participation in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of (4-Methylquinazolin-6-yl)boronic acid, a versatile building block for the synthesis of novel quinazoline derivatives. While a specific CAS number for this compound is not readily found in major chemical databases, this document outlines its logical synthesis, characterization, and potential applications based on established chemical principles and analogous transformations.
Physicochemical Properties and Structural Data
A definitive CAS number for (4-Methylquinazolin-6-yl)boronic acid has not been identified in the public domain, suggesting it may be a novel or infrequently synthesized compound. The following table summarizes its predicted and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ | Calculated |
| Molecular Weight | 188.00 g/mol | Calculated |
| IUPAC Name | (4-Methylquinazolin-6-yl)boronic acid | IUPAC Nomenclature |
| InChI Key | (Predicted) | - |
| SMILES | Cc1nc2ccc(B(O)O)cc2nc1 | - |
| Appearance | White to off-white solid (Predicted) | Analogous Compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | General Boronic Acid Properties |
Synthesis of (4-Methylquinazolin-6-yl)boronic acid
The synthesis of (4-Methylquinazolin-6-yl)boronic acid can be logically approached from a halogenated precursor, typically 6-bromo-4-methylquinazoline, via a Miyaura borylation reaction. This method is a robust and widely used technique for the preparation of aryl and heteroaryl boronic acids and their esters.[1]
Proposed Synthetic Pathway
The overall synthetic strategy involves two key stages: the synthesis of the 6-bromo-4-methylquinazoline precursor and its subsequent borylation.
Caption: Proposed synthetic pathway for (4-Methylquinazolin-6-yl)boronic acid.
Experimental Protocol: Synthesis of the Pinacol Ester
The pinacol ester of the target boronic acid is often a more stable and easily purified intermediate.
Step 1: Synthesis of 6-Bromo-4-methylquinazoline (Precursor)
The synthesis of the precursor, 6-bromo-4-methylquinazoline, can be achieved through various published methods for quinazoline synthesis, often starting from 5-bromoanthranilic acid.[2] A common route involves the cyclization with a suitable source for the C2 and N3 atoms, followed by manipulation of the 4-position.
Step 2: Miyaura Borylation of 6-Bromo-4-methylquinazoline
This protocol is a representative example for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline, which can be adapted for the 6-borylated analogue.[1]
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-4-methylquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.), and potassium acetate (KOAc) (1.5 eq.).
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Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
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Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
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Work-up and Purification:
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield (4-methylquinazolin-6-yl)boronic acid pinacol ester.
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Step 3: Hydrolysis to (4-Methylquinazolin-6-yl)boronic acid
The pinacol ester can be hydrolyzed to the free boronic acid under acidic conditions or by using sodium periodate.[3]
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Hydrolysis: Dissolve the pinacol ester in a suitable solvent mixture (e.g., acetone/water or THF/water).
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Reagent Addition: Add an aqueous solution of sodium periodate (NaIO₄) or a strong acid like HCl.
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Reaction and Isolation: Stir the reaction at room temperature until completion (monitored by TLC). The free boronic acid can then be isolated by extraction and/or crystallization.
Applications in Drug Discovery and Organic Synthesis
(4-Methylquinazolin-6-yl)boronic acid is a valuable building block for introducing the 4-methylquinazoline moiety into a larger molecule. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry.[4] (4-Methylquinazolin-6-yl)boronic acid can be coupled with a variety of aryl or heteroaryl halides or triflates to generate more complex molecules.
Caption: General scheme for the Suzuki-Miyaura coupling of (4-Methylquinazolin-6-yl)boronic acid.
Exemplary Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a round-bottom flask, dissolve (4-methylquinazolin-6-yl)boronic acid (1.0 eq.) and the aryl halide (1.1 eq.) in a mixture of 1,4-dioxane and water (typically 4:1 v/v).
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Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
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Catalyst and Base Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.), and a base, such as potassium carbonate (K₂CO₃) (2.0 eq.).
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Reaction Conditions: Heat the reaction mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 6-24 hours.
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Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
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Potential as a Kinase Inhibitor Scaffold
The quinazoline core is a well-established "privileged scaffold" in kinase inhibitor design. The 4-methyl group can provide important steric and electronic contributions to binding, while the 6-position is a key vector for exploring further interactions within the kinase active site. By using (4-methylquinazolin-6-yl)boronic acid in Suzuki-Miyaura couplings, a diverse library of potential kinase inhibitors can be synthesized and screened for biological activity.
Characterization and Quality Control
The successful synthesis of (4-Methylquinazolin-6-yl)boronic acid and its derivatives requires rigorous characterization to confirm structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the methyl group, the quinazoline ring protons, and the boronic acid hydroxyls (which may be broad or exchange with D₂O). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the methyl carbon, the aromatic and heterocyclic carbons, and the carbon attached to the boron atom. |
| LC-MS | Purity assessment and confirmation of molecular weight. | A major peak corresponding to the mass of the target compound. |
| HR-MS | Accurate mass determination to confirm the elemental composition. | A measured mass that is within a few ppm of the calculated exact mass. |
| FT-IR | Identification of functional groups. | Characteristic stretches for B-O, O-H, C-H, and C=N bonds. |
Safety and Handling
Boronic acids are generally considered to be of low toxicity.[5] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from moisture. Boronic acids can dehydrate to form boroxines, so storage in a desiccator is recommended.
Conclusion
(4-Methylquinazolin-6-yl)boronic acid, while not yet a cataloged compound with a CAS number, represents a highly valuable and synthetically accessible building block for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide are based on well-established and robust methodologies. The utility of this compound in Suzuki-Miyaura cross-coupling reactions opens the door to a wide array of novel 6-substituted 4-methylquinazoline derivatives, particularly for the development of kinase inhibitors and other biologically active molecules. Researchers are encouraged to utilize the protocols and information presented herein to further explore the potential of this versatile synthetic intermediate.
References
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Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (n.d.). Wiley Online Library. Retrieved February 28, 2026, from [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). BMC Chemistry. Retrieved February 28, 2026, from [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014, October 29). Molecules. Retrieved February 28, 2026, from [Link]
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Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2022, July 15). Journal of Organic Chemistry. Retrieved February 28, 2026, from [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014, October 29). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
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New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
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synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]
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Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024, May 16). MDPI. Retrieved February 28, 2026, from [Link]
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Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. (2022, July 15). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
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A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]
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Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride). (n.d.). PubChem. Retrieved February 28, 2026, from [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023, March 15). MDPI. Retrieved February 28, 2026, from [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]
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Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved February 28, 2026, from [Link]
